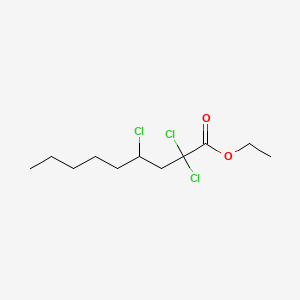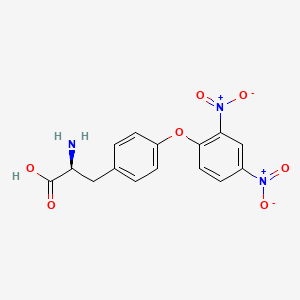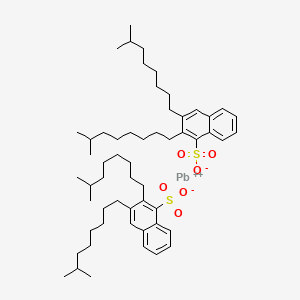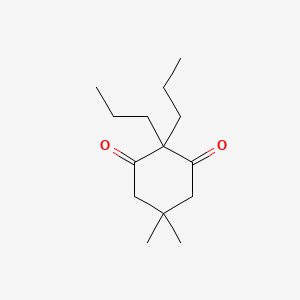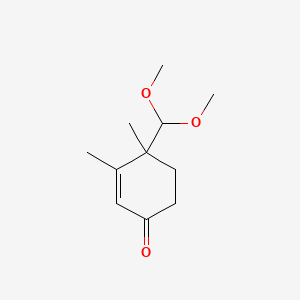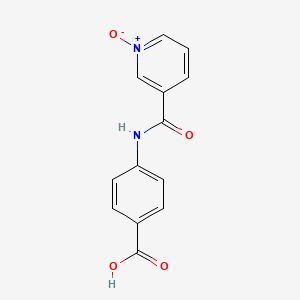
N-(4-Carboxyphenyl)nicotinamide 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide is a chemical compound with the molecular formula C13H10N2O4 and a molecular weight of 258.23 g/mol . . This compound is characterized by the presence of a pyridine ring substituted with a carboxyphenylcarbamoyl group and an N-oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide typically involves the reaction of 4-aminobenzoic acid with pyridine-3-carboxylic acid N-oxide under specific conditions. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The carboxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 3-[(4-Carboxyphenyl)carbamoyl]pyridine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the carboxyphenylcarbamoyl group can interact with proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-[(4-Carboxyphenyl)aminocarbonyl]pyridine: Lacks the N-oxide functional group.
4-[(3-Pyridylcarbonyl)amino]benzoic acid: Similar structure but different substitution pattern.
Pyridine-3-carboxylic acid N-oxide: Contains only the pyridine N-oxide moiety.
Uniqueness
3-[(4-Carboxyphenyl)carbamoyl]pyridine 1-oxide is unique due to the presence of both the carboxyphenylcarbamoyl group and the N-oxide functional group, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
62833-97-0 |
|---|---|
Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-12(10-2-1-7-15(19)8-10)14-11-5-3-9(4-6-11)13(17)18/h1-8H,(H,14,16)(H,17,18) |
InChI Key |
NOZXKPUFOWZECN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;[[(2S,3S,4R,5R)-3,4-dihydroxy-5-purin-9-yloxolan-2-yl]-sulfidooxymethyl] dihydrogen phosphate](/img/structure/B13804587.png)
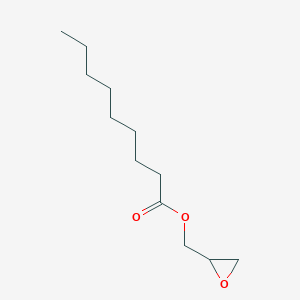
![3-Azabicyclo[4.2.1]nonane-3-acetonitrile(9CI)](/img/structure/B13804592.png)
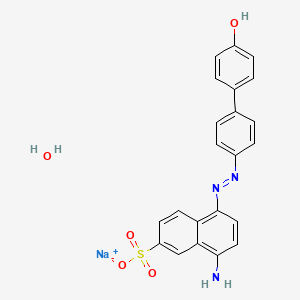
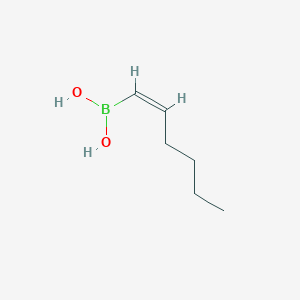
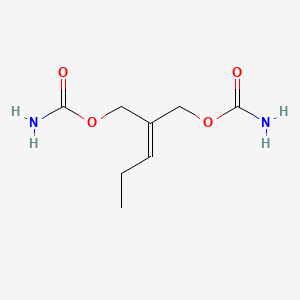
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
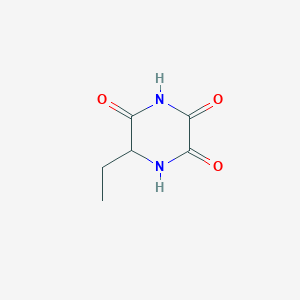
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
